4-(1H-pyrazol-5-yl)piperidine
Overview
Description
The compound "4-(1H-pyrazol-5-yl)piperidine" is a heterocyclic structure that is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The papers provided discuss various synthetic methods and characterizations of related compounds, which can shed light on the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that include piperidine derivatives. For instance, a one-step synthesis method for creating substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is described, which involves the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile . Another study reports the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, starting from piperidine carboxylic acids . Additionally, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is reported, highlighting the importance of such structures in pharmaceutical development .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the novel heterocyclic compounds synthesized in one study were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . The crystal structure of a related compound, 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, shows the piperidine ring adopting a chair conformation and forming a dihedral angle with the pyrazole moiety, with hydrogen bonding playing a role in the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of piperidine and pyrazole derivatives is highlighted in the synthesis of various compounds. For instance, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds has been used to synthesize 1'-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles . The reaction of (4-hydroxypiperidin-1-yl)tetrafluorochalcones with phenylhydrazine leads to the formation of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and structural analysis. The electrochemical synthesis methods are noted to be more regioselective and yield analytically pure products . The crystal structure analysis provides insights into the non-covalent interactions that can influence the physical properties of these compounds, such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) interactions .
Scientific Research Applications
1. Soluble Epoxide Hydrolase (sEH) Inhibitors
- Summary of Application: A series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated. These novel analogues aim to reduce blood pressure elevation and inflammatory roles by acting as sEH inhibitors .
- Methods of Application: The compounds were synthesized and their selectivity towards the sEH enzymes was evaluated. Particularly compounds 9g and 8h emerged as the most potent sEH inhibitor displaying IC50 values of 0.224 ± 0.014 and 0.220 ± 0.03 μM for in vitro sEH inhibition .
- Results or Outcomes: The synthesized compounds showed varying degrees of selectivity towards the sEH enzymes. This research provided useful insights into these classes of compounds and paved the way to design novel analogues with increased potency .
2. Suzuki Coupling
- Summary of Application: “4-(1H-pyrazol-5-yl)piperidine” is used as a reagent in Suzuki Coupling, a type of palladium-catalyzed cross coupling .
- Results or Outcomes: The outcomes of this application are not specified in the source .
3. Pyrazole Scaffold Synthesis
- Summary of Application: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes: The synthesis of pyrazole derivatives has led to the discovery of compounds with noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
4. Anticancer Activity
- Summary of Application: A series of 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine derivatives have been synthesized and examined for their cytotoxicity potential in HeLa and MCF-7 cells .
- Methods of Application: The synthesis involved the reaction of 4-hydroxy-2H-chromen-2-one with 1H-pyrazole-5-carbaldehydes and urea/thiourea .
- Results or Outcomes: Among all, 4-(1,4-dimethyl-1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione showed promising activity with IC50 values 8.0 and 8.5 µM towards MCF-7 and HeLa cells, respectively .
5. Antioxidant Screening
- Summary of Application: “4-(1H-pyrazol-5-yl)piperidine” is used in the synthesis of new 2-cyano-3-(1, 3-diphenyl-1H-pyrazol-4-yl) acryloyl amide derivatives and some pyrazole-based heterocycles .
- Results or Outcomes: The outcomes of this application are not specified in the source .
6. PAK4 Inhibitors
- Summary of Application: PAK4 plays an indispensable part in effective migration and invasion of prostate, ovarian, pancreatic, and glioma cancer cell lines . These studies confirmed the scientific rationale for further development of PAK4 inhibitors as anticancer agents .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
Future research on “4-(1H-pyrazol-5-yl)piperidine” and similar compounds could focus on synthesizing structurally diverse pyrazole derivatives, given their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Additionally, understanding the action mechanisms of these compounds could pave the way for the design of novel analogues with increased potency .
properties
IUPAC Name |
4-(1H-pyrazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYIGWJVZIPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611286 | |
Record name | 4-(1H-Pyrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-5-yl)piperidine | |
CAS RN |
278798-08-6 | |
Record name | 4-(1H-Pyrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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